

Pinofuranoxin A: A Technical Overview of its Molecular Characteristics and Mass Spectrometry Analysis

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Compound of Interest		
Compound Name:	Pinofuranoxin A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Pinofuranoxin A**, a bioactive trisubstituted furanone. The document focuses on its molecular formula and detailed mass spectrometry data, presenting key quantitative information in a structured format. It also outlines the experimental protocols for its isolation and characterization, offering a comprehensive resource for professionals in the field of natural product chemistry and drug development.

Core Molecular Data

Pinofuranoxin A is a natural compound isolated from Diplodia sapinea, a globally recognized conifer pathogen.[1][2] Structural characterization has established its molecular formula as C₉H₁₂O₄.[1][3][4] This composition was determined through High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS), which provides highly accurate mass measurements crucial for elucidating the elemental makeup of novel compounds.

Mass Spectrometry Data

The mass spectrometry analysis of **Pinofuranoxin A** provides definitive evidence for its molecular formula and offers insights into its chemical behavior in the gas phase. The high-



resolution data allows for the precise calculation of its elemental composition. The observed mass-to-charge ratios (m/z) for various adducts and fragments are summarized below.

Ion / Adduct	Observed m/z	Calculated m/z	Molecular Formula (of Ion)
[M+H] ⁺	185.0823	185.0823	C9H13O4 ⁺
[M+H-H ₂ O] ⁺	167.0707	167.0708	C9H11O3+
[2M+Na]+	391.1373	391.1369	C18H24NaO8+
[2M+K]+	407.1111	407.1108	C18H24KO8 ⁺
[2M+Na-H ₂ O] ⁺	373.1259	373.1263	C18H22NaO7+

Table 1: High-

Resolution Mass

Spectrometry

(HRESIMS) data for

Pinofuranoxin A.

Experimental Protocols

The isolation and characterization of **Pinofuranoxin A** involve a multi-step process combining fungal culture, extraction, and advanced chromatographic and spectroscopic techniques.

Fungal Culture and Metabolite Production

The fungus, Diplodia sapinea, was cultivated in a liquid medium (Czapek broth amended with 2% corn meal, adjusted to a pH of 5.7). The culture filtrates, containing the secreted secondary metabolites, were the starting material for extraction.

Extraction and Purification

The culture filtrate (5 L) underwent an exhaustive extraction process using ethyl acetate (EtOAc) to yield an oily brown residue (316 mg). This crude extract was then subjected to bioguided purification through column chromatography (CC), with a mobile phase of chloroform/isopropanol (85:15, v/v). One of the resulting fractions (10.9 mg) was further purified



using thin-layer chromatography (TLC) with a solvent system of n-hexane/ethyl acetate (1:1, v/v), which ultimately yielded pure **Pinofuranoxin A** (3.4 mg).

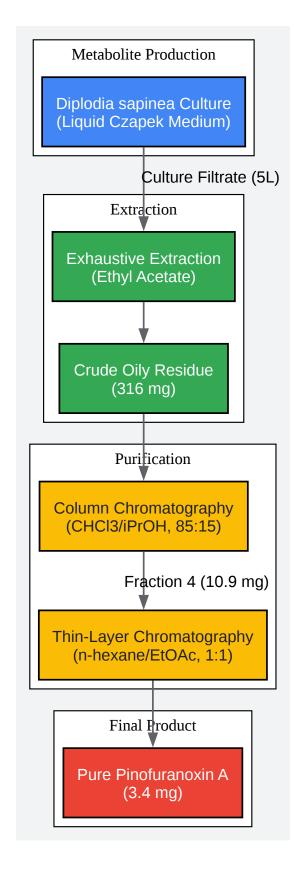
Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed to determine the accurate mass and elemental composition of the purified compound. While specific instrument parameters were not detailed in the primary literature, a general protocol for such an analysis involves dissolving the analyte in a suitable solvent (e.g., methanol or acetonitrile) and infusing it into the mass spectrometer. The instrument operates in positive ion mode, detecting protonated molecules ([M+H]+) as well as common adducts like sodium ([M+Na]+) and potassium ([M+K]+), which are often present as trace impurities. The high resolution and mass accuracy of the detector, typically a time-of-flight (TOF) or Orbitrap analyzer, allow for the confident assignment of molecular formulas.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the isolation and purification of **Pinofuranoxin A** from the fungal culture of Diplodia sapinea.





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Caption: Workflow for the isolation of **Pinofuranoxin A**.



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